An In-depth Technical Guide to the Basic Properties of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Basic Properties of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, reactivity, and key experimental protocols related to 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. By synthesizing theoretical principles with practical methodologies, this document serves as a vital resource for professionals engaged in drug discovery and development, offering insights into the rational application of this versatile chemical building block.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine fused ring system is a cornerstone in the design of modern therapeutic agents. Its rigid, planar structure and unique electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antiviral effects.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is not merely a derivative but a crucial synthetic intermediate.[1] The chlorine atom at the 6-position and the carboxylic acid at the 2-position provide two distinct, chemically addressable handles. This dual functionality allows for the systematic and combinatorial elaboration of the core structure, enabling the exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. The stability and defined reactivity profile of this compound make it a preferred choice for building complex molecular architectures aimed at innovative therapeutic solutions.[1]
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a molecule is paramount for its application in research and development. The characteristics of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid are dictated by the interplay between the electron-withdrawing chloro and carboxyl groups and the aromatic, nitrogen-containing heterocyclic core.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| CAS Number | 182181-19-7 | [2] |
| Appearance | White to off-white crystalline powder | [Vendor Data] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. | Inferred from structure |
Acidity and Basicity: The pKa Profile
The molecule possesses both an acidic functional group (carboxylic acid) and basic centers (the nitrogen atoms), making it amphoteric.
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Acidic pKa (pKa₁): The carboxylic acid group at the C-2 position is the primary acidic site. Its pKa is expected to be in the range of 2.5 - 4.0 . This is slightly more acidic than a typical benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the fused heterocyclic ring system. For comparison, pyridine-2,3-dicarboxylic acid exhibits a pKa₁ of approximately 2.43.[3]
-
Basic pKa (pKa₂): The imidazo[1,2-a]pyridine core contains two nitrogen atoms. The N-1 nitrogen's lone pair is part of the 10 π-electron aromatic system and is thus not available for protonation. The pyridinic N-4 atom is the primary basic center. Its lone pair resides in an sp² orbital in the plane of the ring and is available for protonation. The pKa of the conjugate acid is expected to be in the range of 4.5 - 6.0 . The parent imidazo[1,2-a]pyridine has a pKa of 6.80, but the presence of two electron-withdrawing groups (Cl and COOH) on the ring significantly reduces the basicity of the N-4 atom.
Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Key signals would include singlets for the protons at the C-3 and C-5 positions, and doublets or doublets of doublets for the protons at C-7 and C-8, showing characteristic coupling patterns of a substituted pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will display eight distinct signals. The carboxyl carbon (C=O) will be the most downfield signal (δ > 160 ppm). The remaining seven aromatic carbons of the heterocyclic core will appear in the typical range of δ 110-150 ppm. Specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecule [M+H]⁺ at m/z 197.59 and the deprotonated molecule [M-H]⁻ at m/z 195.59. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would be a definitive feature.
Synthesis and Reactivity
General Synthesis Pathway
The most common and efficient route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, the synthesis starts with 2-amino-5-chloropyridine and an appropriate three-carbon building block, such as 3-bromo-2-oxopropanoic acid or its ester, followed by hydrolysis.
Caption: General synthesis workflow for the target compound.
Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups.
-
Carboxylic Acid Group: This site is amenable to a wide range of standard transformations:
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents (e.g., DCC/DMAP) yields the corresponding esters.[4][5]
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Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or using coupling reagents like HATU/EDC) followed by reaction with primary or secondary amines produces a diverse library of amides. This is a common strategy in drug discovery to modulate properties like solubility and cell permeability.
-
-
Heterocyclic Ring: The imidazo[1,2-a]pyridine ring is electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the existing substituents and the inherent reactivity of the ring system favor substitution at the C-3 position. Halogenation, nitration, and Friedel-Crafts reactions can be performed at this site, providing another avenue for structural diversification.
Key Experimental Protocols
The following protocols are foundational for characterizing and utilizing 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in a research setting.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides precise pKa values by monitoring pH changes during titration with a strong acid or base.[6][7][8]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[6] Prepare a ~1 mM solution of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[7]
-
Titration for pKa₁ (Acidic): Place 20 mL of the sample solution in a jacketed vessel under magnetic stirring. Titrate with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.02 mL) and recording the pH after each addition has stabilized. Continue until the pH reaches ~12.
-
Titration for pKa₂ (Basic): Titrate a fresh 20 mL sample solution with standardized 0.1 M HCl. Record the pH as above until it reaches ~2.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. More accurately, calculate the first derivative of the curve (dpH/dV); the peaks indicate the equivalence points, and the pKa is the pH at half the volume to that point.[9] Perform the titration in triplicate to ensure reproducibility.[6]
Protocol 2: Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol exemplifies a standard esterification reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol).
-
Reagent Addition: Add anhydrous methanol (10 mL), which acts as both reagent and solvent. Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 mmol) dropwise with stirring.[10] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[5]
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.[5]
-
Characterization: The final product can be further purified by column chromatography on silica gel or by recrystallization. Confirm the structure and purity using NMR and MS analysis.
Applications and Significance in Drug Discovery
The utility of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is best demonstrated by the successful development of drugs and clinical candidates derived from the imidazo[1,2-a]pyridine scaffold. The core is a key component in molecules targeting a range of diseases.
| Compound Class/Example | Therapeutic Area | Mechanism of Action (if known) | Source(s) |
| Zolpidem | Hypnotic/Sedative | GABA-A receptor agonist | [11] |
| Saripidem | Anxiolytic | GABA-A receptor agonist | [General Knowledge] |
| Telacebec (Q203) | Anti-tubercular | Inhibitor of the cytochrome bc1 complex (QcrB) in M. tuberculosis | [9] |
| PDGFR Inhibitors | Oncology, Fibrosis | Platelet-derived growth factor receptor (PDGFR) kinase inhibition | [12] |
| Various Derivatives | Anticancer | Inhibition of kinases (e.g., PI3K, EGFR), tubulin polymerization | [13] |
This compound serves as a starting point for creating libraries of analogs for high-throughput screening. The C-6 chloro position can be functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-2 carboxylic acid can be converted into a vast array of amides and esters, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Conclusion
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value scaffold and synthetic intermediate for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity at two distinct positions, and the proven therapeutic potential of its derivatives underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this compound in the rational design and synthesis of novel bioactive molecules.
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